sec-o-Glucosylhamaudol

説明

Sec-O-Glucosylhamaudol is a natural compound extracted from the roots of Saposhnikovia divaricata (Turcz.) Schischk, a traditional Chinese medicinal herb. This compound is known for its significant biological activities, including anti-inflammatory, analgesic, and bone-protective properties .

準備方法

合成経路と反応条件: セク-O-グルコシルハマウドールの合成には、いくつかの段階が含まれます。重要な戦略の1つは、アルドール反応/3-メチル-2-ブテナルとのフェノールエノラートの環化による、水酸化カルシウム触媒による位置選択的な三環系骨格構築です。 続いて、ヤコブセンの不斉エポキシ化反応により、3’位にキラル中心を構築します . この合成経路の全体的な収率は約15%です .

工業生産方法: セク-O-グルコシルハマウドールの工業生産は、通常、サポシュニコビア・ディバリカタの根から化合物を抽出することによって行われます。根は粉砕され、メタノールなどの溶媒を使用して化合物を抽出します。 次に、抽出物はクロマトグラフィー技術を使用して精製されます .

化学反応の分析

反応の種類: セク-O-グルコシルハマウドールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求核置換反応は、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸の形成につながる可能性があり、一方、還元はアルコールを生じさせる可能性があります .

科学的研究の応用

Osteoclastogenesis Inhibition

Mechanism of Action:

Sec-O-glucosylhamaudol has been shown to inhibit RANKL-induced osteoclastogenesis, a critical process in bone resorption. Research indicates that it suppresses the expression of key osteoclast-specific genes such as c-Fos and NFATc1, which are essential for the differentiation and function of osteoclasts. This inhibition occurs in a time-dependent manner and is associated with decreased levels of markers like CTSK, TRAP, and DC-STAMP in bone marrow macrophages stimulated by RANKL .

Case Studies:

- In vitro studies demonstrated that treatment with this compound significantly reduced the number of TRAP-positive multinucleated cells, indicating decreased osteoclast formation .

- In vivo experiments using a lipopolysaccharide-induced mouse model showed that this compound mitigated bone loss, suggesting its potential as a therapeutic agent for diseases characterized by excessive bone resorption, such as osteoporosis .

Anti-Inflammatory Properties

Effects on Inflammatory Pathways:

this compound exhibits notable anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW 264.7 macrophage cell lines stimulated by lipopolysaccharide (LPS). The compound was found to downregulate the activation of NF-κB and various MAPK pathways (including p38, JNK, and ERK1/2), which are pivotal in mediating inflammatory responses .

Research Findings:

- A study highlighted that this compound reduced inflammation in a dose-dependent manner, making it a candidate for treating inflammatory diseases like rheumatoid arthritis or acute lung injury .

- Continuous administration of this compound via intrathecal routes has shown promising results in pain modulation and inflammatory response reduction in animal models .

Pain Management

Antinociceptive Effects:

this compound has demonstrated significant antinociceptive effects in various pain models. Studies indicate that it can effectively alleviate mechanical allodynia and postoperative pain through central mechanisms involving opioid receptors .

Clinical Implications:

- The compound's efficacy in reducing pain thresholds suggests its potential use as an analgesic agent, particularly following surgical procedures where opioid-sparing strategies are desired .

- Its ability to modulate pain pathways without the adverse effects commonly associated with traditional analgesics positions this compound as a valuable candidate for further clinical exploration.

Bone Health Promotion

Osteogenic Properties:

Recent findings suggest that this compound may also promote osteogenesis in pre-osteoblasts through signaling pathways involving BMP2 and Wnt3a. This dual action—both inhibiting bone resorption and promoting bone formation—highlights its potential as a therapeutic agent for enhancing bone health and preventing osteoporosis .

作用機序

セク-O-グルコシルハマウドールは、いくつかの分子経路を通じてその効果を発揮します:

類似化合物との比較

セク-O-グルコシルハマウドールは、生物学的活性の特定の組み合わせによってユニークです。類似の化合物には以下が含まれます:

オノニン: 抗炎症作用と抗ウイルス作用を持つ別のフラボノイド.

アストラガロシドI: 免疫調節作用と抗ウイルス作用で知られています.

11-ヒドロキシ-セク-O-グルコシルハマウドール: 抗酸化作用を持つクロモン誘導体.

これらの化合物は、セク-O-グルコシルハマウドールといくつかの生物学的活性を共有しますが、特定の分子標的と経路が異なります。

生物活性

Sec-O-Glucosylhamaudol (SOG) is a flavonoid compound derived from the root of Saposhnikovia divaricata and Peucedanum japonicum. It has garnered attention for its various biological activities, particularly its analgesic, anti-inflammatory, and osteoprotective effects. This article reviews the current understanding of SOG's biological activity, supported by research findings, case studies, and data tables.

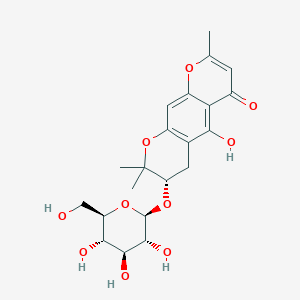

Chemical Structure and Properties

SOG is characterized by its unique chemical structure, which is essential for its biological activity. The structure can be visualized as follows:

Chemical Structure of this compound

Inhibition of Osteoclastogenesis

One of the significant findings regarding SOG is its ability to inhibit RANKL-induced osteoclastogenesis. Research indicates that SOG reduces the formation of osteoclasts by affecting key signaling pathways:

- Inhibition of 5-Lipoxygenase (5-LO) : SOG exhibits a high inhibitory effect on 5-LO with an IC50 of 7.45 µM, which plays a crucial role in inflammatory responses and bone resorption .

- Impact on Transcription Factors : SOG suppresses the induction of transcription factors such as NFATc1 and c-Fos, which are critical for osteoclast differentiation. This is evidenced by decreased expression of target genes like TRAP, CTSK, and DC-STAMP in treated cells .

Table 1: Effects of SOG on Osteoclastogenesis

| Parameter | Control | SOG Treatment (μM) | % Inhibition |

|---|---|---|---|

| TRAP-positive cells | High | 50 | 40% |

| F-actin ring formation | Present | 100 | 60% |

| Mineral resorption | High | 200 | 70% |

Anti-Inflammatory Effects

SOG also demonstrates significant anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages stimulated by LPS showed that SOG reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner . The mechanism involves:

- Suppression of NF-κB Activation : SOG inhibits NF-κB activation, which is a central regulator of inflammation.

- MAPK Pathway Modulation : SOG reduces phosphorylation of MAPKs (p38, JNK, ERK1/2), further contributing to its anti-inflammatory effects .

Table 2: Cytokine Levels in Response to SOG Treatment

| Cytokine | Control (pg/mL) | SOG Treatment (μM) | % Reduction |

|---|---|---|---|

| IL-6 | 1500 | 50 | 50% |

| TNF-α | 1200 | 100 | 65% |

Analgesic Activity

Research has demonstrated that SOG exhibits analgesic effects in various pain models. A study involving intrathecal administration in rats showed significant increases in paw withdrawal thresholds (PWTs), indicating effective pain relief:

- Dose-Dependent Response : The maximum analgesic effect was observed at a dose of 300 μg, with a calculated ED50 value of 191.3 μg .

- Opioid Receptor Interaction : The analgesic effects were partially reversed by naloxone, suggesting involvement with opioid receptors .

Table 3: Analgesic Efficacy of SOG

| Dose (μg) | PWT Increase (%) | Time Post Administration (min) |

|---|---|---|

| 10 | 30 | 30 |

| 30 | 50 | 30 |

| 100 | 70 | 60 |

| 300 | 85 | 60 |

Case Studies

- Osteoporosis Model : In a lipopolysaccharide-induced bone loss model, SOG treatment significantly improved bone integrity and reduced osteoclast formation, highlighting its potential therapeutic application in osteoporosis .

- Pain Management : Clinical observations in postoperative pain models showed that intrathecal administration of SOG can effectively manage pain without significant side effects, making it a candidate for further clinical trials .

特性

IUPAC Name |

(3S)-5-hydroxy-2,2,8-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUPQEXKTXSMKX-JJDILSOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC4C(C(C(C(O4)CO)O)O)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-44-3 | |

| Record name | sec-O-Glucosylhamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: How does SOG exert its anti-inflammatory effects?

A: SOG has been shown to mitigate inflammatory processes through multiple pathways. It inhibits the p38/c-Jun N-terminal kinase (JNK) signaling pathways, leading to a reduction in pro-inflammatory cytokines. [] Additionally, SOG suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-inflammatory activity. [, ]

Q2: What is the role of SOG in osteoclastogenesis?

A: SOG effectively inhibits RANKL-induced osteoclastogenesis. It achieves this by repressing 5-lipoxygenase (5-LO) activity and suppressing the AKT/GSK3β signaling pathway, ultimately reducing the expression of key transcription factors like NFATc1 and c-Fos involved in osteoclast formation. []

Q3: Does SOG interact with opioid receptors?

A: Studies suggest that SOG's analgesic effects might involve the mu-opioid receptor (MOR). Intrathecal administration of SOG exhibited antinociceptive effects in a postoperative pain model, and these effects were reversed by the opioid antagonist naloxone. [, ] Furthermore, SOG administration was found to decrease MOR protein levels in the spinal cord. []

Q4: What is the molecular formula and weight of SOG?

A: SOG has a molecular formula of C20H22O9 and a molecular weight of 406.38 g/mol. []

Q5: Is there any spectroscopic data available for SOG?

A: Yes, the structure of SOG has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). [, , ]

Q6: What is known about the stability of SOG?

A: While specific stability data is limited in the provided research, one study investigated the effects of different drying methods on the content of SOG and other active ingredients in Saposhnikovia divaricata. This highlights the importance of considering processing and storage conditions for preserving SOG content in plant material. []

Q7: What is the pharmacokinetic profile of SOG?

A: A comparative pharmacokinetic study using a UPLC-MS/MS method revealed differences in the pharmacokinetic behavior of SOG and other chromones from Saposhnikovia divaricata extract in normal and febrile rats. [] This highlights the potential influence of physiological conditions on the absorption, distribution, metabolism, and excretion (ADME) of SOG.

Q8: What in vitro models have been used to study the biological activity of SOG?

A: SOG's anti-inflammatory effects have been investigated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. [] Additionally, its impact on osteoclastogenesis has been studied using RANKL-induced mouse bone marrow macrophages. []

Q9: What in vivo models have been used to study the efficacy of SOG?

A: SOG has shown efficacy in a lipopolysaccharide-induced mouse model of bone loss, demonstrating its potential for treating osteoclast-related bone lysis diseases. [] Furthermore, intrathecal administration of SOG exhibited antinociceptive effects in a rat model of postoperative pain. [] Its analgesic effects were also investigated using the formalin test in rats. []

Q10: What analytical techniques are commonly used for the detection and quantification of SOG?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) [, , , , , ] and mass spectrometry (MS) [, , , , ], are widely employed for the analysis of SOG. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has also been utilized for sensitive and specific quantification of SOG in biological matrices. []

Q11: How is the quality of Saposhnikovia divaricata assessed in relation to its SOG content?

A: Several studies have explored the use of HPLC fingerprinting combined with chemometric analysis for quality control of Saposhnikovia divaricata, with SOG identified as a key marker compound. [, ] This approach enables comprehensive evaluation of the chemical profile and ensures consistency and quality of this herbal medicine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。